molecular formula C25H20N8OS B5590802 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide

Cat. No. B5590802
M. Wt: 480.5 g/mol
InChI Key: HQJVAPPUHFSZRF-WGOQTCKBSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular architecture, incorporating pyrazole and tetrazole rings. These structures are of significant interest due to their potential applications in various fields of chemistry and materials science. Although the exact compound is not identified in available research, compounds with similar structures have been synthesized and characterized, providing valuable insights into their chemical behavior and properties.

Synthesis Analysis

The synthesis of compounds closely related to the one mentioned often involves multi-step chemical reactions, starting from basic phenyl and pyrazol derivatives. For example, Ramadan et al. (2019) detailed the synthesis of nitrogen heterocycles by reacting 2-cyano-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide with various reactants, showcasing the versatility of pyrazole derivatives in synthesizing complex molecules (Ramadan, El‐Helw, & Azab, 2019).

Molecular Structure Analysis

Detailed molecular structure analysis is conducted using spectroscopic methods and theoretical calculations. Pillai et al. (2017) performed vibrational spectroscopic investigations and molecular dynamic simulations on a pyrazole derivative, providing insights into the molecular geometry, electronic structure, and stability of such compounds (Pillai et al., 2017).

Scientific Research Applications

Spectroscopic and Computational Studies

N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide and its derivatives are subject to extensive spectroscopic investigations, including FT-IR and FT-Raman spectra analysis. Quantum chemical studies on these compounds reveal insights into their ground state geometry, electronic structure, and vibrational modes. Theoretical calculations, such as DFT/B3LYP methods, help compare these characteristics with crystal data, enhancing our understanding of their molecular properties. Moreover, these studies extend to natural bond orbital analysis, assessing molecule stability through hyper-conjugative interactions and charge delocalization (Pillai et al., 2017).

Antimicrobial Activity

The antimicrobial potential of derivatives of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide is a significant area of research. Novel synthesis methods have led to compounds showing potent to weak antimicrobial activities against various bacteria and fungi. Some compounds demonstrate effectiveness comparable to or better than standard drugs, with minimum inhibitory concentrations in a range that highlights their potential as novel antimicrobial agents (Ningaiah et al., 2014).

properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N8OS/c34-23(18-35-25-28-30-31-33(25)22-14-8-3-9-15-22)27-26-16-20-17-32(21-12-6-2-7-13-21)29-24(20)19-10-4-1-5-11-19/h1-17H,18H2,(H,27,34)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJVAPPUHFSZRF-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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